5-Fluoro-2-(trifluoromethyl)benzoic acid CAS number and properties
5-Fluoro-2-(trifluoromethyl)benzoic acid CAS number and properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 654-99-9), a key fluorinated building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, safety data, and a representative synthetic protocol. This guide is intended to serve as a foundational resource for professionals engaged in research and development requiring this versatile intermediate.
Chemical Identification and Properties
5-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, acidity, and lipophilicity, making it a valuable synthon for introducing fluorine into target molecules to enhance metabolic stability, binding affinity, and bioavailability.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 654-99-9 | [1][2][3][4] |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1][2][3] |
| IUPAC Name | 5-fluoro-2-(trifluoromethyl)benzoic acid | [4] |
| InChI Key | BRFNBGWEOKQIND-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F | [4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | White to off-white solid/powder | [2] |
| Melting Point | 80-83 °C | |
| Boiling Point | 238.2 ± 40.0 °C (Predicted) | |
| Purity | ≥98% | [2][3] |
| Solubility | Slightly soluble in Methanol, Chloroform, DMSO, and Ethyl Acetate. |
Safety and Handling
As with all laboratory chemicals, 5-Fluoro-2-(trifluoromethyl)benzoic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Table 3: GHS Safety Information
| Parameter | Description | Reference |
| Signal Word | Warning | |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. |
Synthesis and Purification Workflow
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through various methods. A common and effective route is the carboxylation of a Grignard reagent, which is formed from the corresponding aryl bromide. The general workflow for this synthesis and subsequent purification is outlined below.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and purification of 5-Fluoro-2-(trifluoromethyl)benzoic acid based on a standard Grignard carboxylation reaction.
Synthesis via Grignard Carboxylation
This procedure is adapted from established methods for analogous compounds.
Materials:
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1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal, as initiator)
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Carbon dioxide (solid, dry ice, or gas)
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Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen or argon atmosphere. Fit the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Grignard Reagent Formation:
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Place magnesium turnings in the flask. Add a single crystal of iodine.
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In the dropping funnel, prepare a solution of 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
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Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation:
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Cool the reaction mixture in an ice-water or dry ice/acetone bath.
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Slowly add crushed dry ice in small portions to the vigorously stirred Grignard solution. Alternatively, bubble CO₂ gas through the solution. Ensure the temperature is kept low during this exothermic step.
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Once the addition of CO₂ is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
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Workup and Extraction:
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Cool the reaction mixture again in an ice bath and quench it by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).
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Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Combine the organic extracts and wash sequentially with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification
The crude product can be purified by recrystallization or column chromatography.
A. Recrystallization:
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Select an appropriate solvent or solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolve the crude solid in a minimal amount of the hot solvent.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Silica Gel Column Chromatography:
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Determine a suitable eluent system using thin-layer chromatography (TLC). A common mobile phase is a gradient of ethyl acetate in hexane.
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Prepare a silica gel column and load the crude product.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Applications in Research and Development
5-Fluoro-2-(trifluoromethyl)benzoic acid serves primarily as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern is exploited in:
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Pharmaceuticals: It is a building block for creating active pharmaceutical ingredients (APIs). The fluorine substituents can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity to target proteins.
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Agrochemicals: Similar to pharmaceuticals, its incorporation into pesticides and herbicides can lead to compounds with enhanced potency and environmental persistence profiles.
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Materials Science: It can be used in the synthesis of specialty polymers and other materials where its specific electronic and physical properties are desired.
